An In-depth Technical Guide to the NMR Spectral Data of 6-iodo-1H-indazole-3-carboxylic acid
An In-depth Technical Guide to the NMR Spectral Data of 6-iodo-1H-indazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-iodo-1H-indazole-3-carboxylic acid is a member of the indazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The indazole scaffold is a key component in a variety of approved drugs and clinical candidates. Accurate structural elucidation of novel indazole derivatives is paramount for understanding their structure-activity relationships and for ensuring the integrity of drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of such molecules in solution.
Molecular Structure and Numbering
The standard IUPAC numbering for the 1H-indazole ring system is used throughout this guide for consistent referencing in the discussion of NMR data.
Caption: Molecular structure of 6-iodo-1H-indazole-3-carboxylic acid with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of 6-iodo-1H-indazole-3-carboxylic acid in a solvent like DMSO-d₆ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS). The choice of DMSO-d₆ is crucial for observing the exchangeable protons of the carboxylic acid and the N-H of the indazole ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.8 - 8.0 | d | J = 8.5 - 9.0 Hz |
| H-5 | ~7.4 - 7.6 | dd | J = 8.5 - 9.0, ~1.5 Hz |
| H-7 | ~8.2 - 8.4 | d | J = ~1.0 Hz |
| 1-NH | ~13.0 - 14.0 | br s | - |
| 3-COOH | ~13.0 (broad) | br s | - |
Interpretation and Rationale:
-
Aromatic Protons (H-4, H-5, H-7):
-
The protons on the benzene ring of the indazole system typically resonate in the downfield region (7.0-8.5 ppm) due to the aromatic ring current.[1][2]
-
H-7: This proton is expected to be the most deshielded among the aromatic protons. Its position adjacent to the electron-withdrawing nitrogen atom (N-1) and its ortho relationship to the iodine at C-6 contribute to its downfield shift. It is predicted to appear as a doublet with a small coupling constant due to a four-bond coupling (⁴J) with H-5.[3]
-
H-4: This proton is ortho to the C-3a bridgehead carbon and is expected to be a doublet due to coupling with H-5 (³J, ortho-coupling), which is typically in the range of 8.5-9.0 Hz for aromatic systems.[4]
-
H-5: This proton will be a doublet of doublets due to coupling with both H-4 (ortho-coupling, ³J ≈ 8.5-9.0 Hz) and H-7 (meta-coupling, ⁴J ≈ 1.0-2.0 Hz).[3] The electron-donating effect of the iodine atom at the para position will slightly shield this proton compared to H-4 and H-7.
-
-
Exchangeable Protons (1-NH and 3-COOH):
-
The N-H proton of the indazole ring and the carboxylic acid proton are acidic and will appear as broad singlets at a very downfield chemical shift, typically above 13 ppm in DMSO-d₆. Their broadness is a result of chemical exchange with residual water in the solvent and quadrupole broadening from the adjacent nitrogen atom. The exact chemical shift of these protons is highly dependent on concentration and temperature.
-
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of 6-iodo-1H-indazole-3-carboxylic acid in DMSO-d₆ is presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~140 - 145 |
| C-3a | ~122 - 126 |
| C-4 | ~128 - 132 |
| C-5 | ~125 - 129 |
| C-6 | ~95 - 100 |
| C-7 | ~115 - 119 |
| C-7a | ~140 - 144 |
| 3-COOH | ~165 - 170 |
Interpretation and Rationale:
-
Indazole Ring Carbons:
-
The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronegativity of the nitrogen atoms and the substituent effects.[5][6]
-
C-6: The most upfield signal in the aromatic region is assigned to C-6. The direct attachment of the large and polarizable iodine atom causes a significant upfield shift due to the "heavy atom effect".
-
C-3 and C-7a: These quaternary carbons are adjacent to the nitrogen atoms and are expected to be in the downfield region of the aromatic carbons.
-
C-4, C-5, C-7: These protonated carbons will have chemical shifts influenced by their position relative to the substituents. The electron-withdrawing carboxylic acid group at C-3 will deshield the neighboring carbons.
-
-
Carboxylic Acid Carbon (3-COOH):
-
The carbonyl carbon of the carboxylic acid group is characteristically found in the most downfield region of the spectrum, typically between 165 and 170 ppm.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra of 6-iodo-1H-indazole-3-carboxylic acid, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Step 1: Sample Preparation
-
Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable NH and COOH protons.[7][8]
-
Sample Concentration: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.[1][9]
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[10] Suspended solids can degrade the spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard (δ = 0.00 ppm). However, due to the high chemical shifts of the analyte protons, the residual solvent peak of DMSO-d₅ at δ ≈ 2.50 ppm can also be used for referencing the ¹H spectrum, and the carbon signal of DMSO-d₆ at δ ≈ 39.5 ppm for the ¹³C spectrum.
Step 2: NMR Instrument Parameters
The following parameters are recommended for a 400 MHz or higher field NMR spectrometer:
¹H NMR Acquisition:
-
Pulse Program: Standard one-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of the quaternary carbons for accurate integration if needed, although integration of broad exchangeable protons is often not precise.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
Step 3: Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transformation: Perform a Fourier transform to convert the free induction decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
Experimental Workflow Diagram
The following diagram, generated using Graphviz, illustrates the logical flow of the experimental protocol for acquiring NMR data.
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 6-iodo-1H-indazole-3-carboxylic acid, grounded in established spectroscopic principles and comparative data from related molecules. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to acquire high-quality, reliable NMR data for this and similar indazole derivatives. A thorough understanding of the NMR characteristics is fundamental for the unambiguous structural confirmation and further development of these medicinally important compounds.
References
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